Diethyldiethoxysilane
Description
IUPAC Nomenclature and Alternative Designations
This compound adheres to IUPAC naming conventions, where substituents are ordered alphabetically. Its systematic name, diethoxy(diethyl)silane , reflects the priority of ethyl and ethoxy groups attached to the silicon atom. Alternative designations include:
| Designation | Source |
|---|---|
| Diethoxydiethylsilane | CAS 5021-93-2 |
| Silane, diethoxydiethyl- | EC 225-706-8 |
| Diethoxy(diethyl)silane | PubChem CID 78726 |
Key identifiers include:
Molecular Geometry and Hybridization States
The silicon atom in this compound adopts a tetrahedral geometry with sp³ hybridization , consistent with silicon’s electron configuration (3s²3p²). The substituents—two ethyl and two ethoxy groups—occupy the four valence positions symmetrically. This arrangement minimizes steric strain, as the ethyl groups are less bulky than larger alkyl or aryl substituents.
Key Structural Features :
Isomeric Variations and Stereochemical Considerations
This compound exhibits no geometric or stereoisomerism due to the identical nature of its substituents. The ethyl and ethoxy groups are distributed symmetrically around the silicon center, precluding cis-trans isomerism or enantiomeric forms. This structural simplicity contrasts with silanes bearing dissimilar substituents (e.g., phenyl vs. alkyl groups), which may exhibit stereoisomerism.
Properties
IUPAC Name |
diethoxy(diethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPKOCENOWQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063680 | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-93-2 | |
| Record name | Diethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxydiethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxydiethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIETHOXYDIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X595TC24NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Principle
The most common industrial method for preparing diethyldiethoxysilane is the alcoholysis of diethyldichlorosilane with ethanol. This reaction proceeds as follows:
$$
\text{(C}2\text{H}5)2\text{SiCl}2 + 2 \text{C}2\text{H}5\text{OH} \rightarrow \text{(C}2\text{H}5)2\text{Si(OC}2\text{H}5)2 + 2 \text{HCl}
$$
This reaction produces this compound and hydrogen chloride as a byproduct.
Process Details and Improvements
- Reaction Conditions: The reaction is typically carried out at temperatures below 60 °C to avoid side reactions and excessive hydrolysis.
- Use of Neutralizing Agents: Urea or alkaline substances are added to absorb or neutralize the hydrogen chloride formed, preventing secondary reactions that degrade yield.
- Reaction Vessel: A stirred tank reactor is commonly used, with controlled addition of ethanol dropwise over 1-2 hours to manage exothermicity.
- Phase Separation: After reaction completion, the mixture is allowed to settle to separate acid liquid from the crude product.
- Neutralization Step: The crude product is neutralized further to remove residual acid, ensuring product purity.
- Rectification: The neutralized product undergoes distillation to isolate this compound with high purity.
Example Data from Patent CN102718792A
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Reaction | Diethyldichlorosilane (500 kg), urea (700 kg), ethanol (500 kg) added dropwise over 2 hours, temperature < 60 °C, under reduced pressure (0 to -200 mm Hg) | Reaction completed with acid liquid separated |
| Neutralization | Excess neutralizing agent (>5%) added until neutral or slightly alkaline pH | Neutralized mixture ready for distillation |
| Rectification | Batch fractionating tower, reflux ratio controlled, ethanol and this compound separated by distillation | Product yield: 83.4% (617.2 kg) |
This method reduces hydrogen chloride concentration, minimizes side reactions, and improves yield and cost efficiency.
Preparation via Grignard Reagents and Silanes
Reaction Principle
An alternative method involves the use of Grignard reagents to introduce ethyl groups onto silicon centers, followed by reaction with ethoxy groups. This method is more selective and useful for partially substituted silanes.
- Grignard Reagent Formation: Ethylmagnesium bromide or chloride is prepared in situ.
- Reaction with Chlorosilanes: The Grignard reagent reacts with chlorosilanes such as diethyldichlorosilane to replace chlorine atoms with ethyl groups.
- Subsequent Alkoxylation: The intermediate is then reacted with ethanol to introduce ethoxy groups.
Process Advantages and Considerations
- Selectivity: Grignard methods allow partial substitution, enabling control over the number of ethyl and ethoxy groups.
- Reaction Conditions: Typically performed in ether solvents under inert atmosphere to prevent moisture interference.
- Industrial Application: Continuous reactor designs have been explored for scale-up, improving efficiency and safety.
Research Findings
- Russian researchers have detailed continuous reactor processes for this compound synthesis via Grignard reagents, emphasizing controlled addition sequences and reactor design to optimize yield and purity.
- The reaction can be carried out by adding silane to Grignard reagent or vice versa, depending on desired substitution patterns.
Comparative Analysis of Preparation Methods
| Aspect | Alcoholysis of Diethyldichlorosilane | Grignard Reagent Method |
|---|---|---|
| Starting Materials | Diethyldichlorosilane, ethanol, urea/neutralizers | Diethyldichlorosilane, ethylmagnesium halide |
| Reaction Conditions | <60 °C, reduced pressure, batch or semi-batch | Inert atmosphere, ether solvents, controlled addition |
| Byproducts | Hydrogen chloride (neutralized) | Magnesium salts, possible side products |
| Yield | ~83% | Variable, depends on process control |
| Industrial Suitability | High, widely used | Moderate, more complex but selective |
| Purity Control | Via neutralization and distillation | Requires careful workup and purification |
| Cost and Complexity | Moderate | Higher due to Grignard reagent preparation |
Summary of Key Research Findings
- The alcoholysis method with urea neutralization is efficient, scalable, and cost-effective, producing this compound with yields over 80% and good purity.
- Control of reaction temperature and hydrogen chloride concentration is critical to minimizing side reactions and maximizing yield.
- Grignard reagent methods provide selective substitution but require more complex handling and inert conditions, suitable for specialized applications.
- Continuous reactor designs and controlled addition rates improve process efficiency and product consistency in both methods.
Chemical Reactions Analysis
Types of Reactions
Diethyldiethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce ethanol and silicon dioxide.
Decomposition: At elevated temperatures, the compound decomposes to form ethylene and hydrogen gas.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at elevated temperatures.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Decomposition: High temperatures (around 700 K) in an inert atmosphere.
Major Products Formed
Oxidation: Silicon dioxide (SiO2)
Hydrolysis: Ethanol (C2H5OH) and silicon dioxide (SiO2)
Decomposition: Ethylene (C2H4) and hydrogen gas (H2)
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- DDEDOS is utilized as a reagent in various organic reactions, particularly in the selective reduction of carbonyl compounds and hydrosilylation of alkenes. It serves as a precursor for synthesizing silane-based compounds.
- Case Study : In a study by Thermo Scientific, DDEDOS was employed in the synthesis of N,N'-methylsilanediyl-bis-phthalimide through reaction with phthalimide, demonstrating its utility in creating complex silane derivatives .
-
Catalytic Processes
- The compound has been investigated for its role in catalytic cracking deposition (CCD) processes, specifically for tuning zeolitic pores in membranes for gas separation applications (H/CO separation). This application highlights its significance in enhancing membrane selectivity and efficiency .
- Data Table : Catalytic Performance Metrics
Reaction Type Catalyst Used Performance Metric CCD for H/CO MFI Zeolite Enhanced permeability Hydrosilylation of Alkenes Rhodium Catalyst High selectivity -
Material Science
- DDEDOS is also employed in the formulation of silicone-based materials, contributing to improved mechanical properties and thermal stability. Its ability to form cross-linked structures is particularly valuable in coatings and sealants.
- Case Study : Research indicates that incorporating DDEDOS into polymer matrices enhances their thermal resistance and flexibility, making them suitable for high-performance applications .
-
Environmental Applications
- The hydrolysis products of DDEDOS can be utilized in environmental remediation efforts, particularly in adsorbing heavy metals from contaminated water sources. The silanol groups formed upon hydrolysis can interact with metal ions, facilitating their removal.
- Data Table : Adsorption Capacity of Silanol Derivatives
Silanol Compound Heavy Metal Ion Adsorption Capacity (mg/g) Hydrolyzed DDEDOS Pb 150 Hydrolyzed DDEDOS Cd 120
Mechanism of Action
The mechanism by which diethyldiethoxysilane exerts its effects involves the dissociative adsorption of the compound on silicon surfaces. The ethyl and ethoxy groups are deposited on the surface, followed by β-hydride elimination to form ethylene and hydrogen gas. This process creates reactive sites on the silicon surface, allowing for the controlled deposition of silicon dioxide films .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethyl groups in DEDEOS increase hydrophobicity compared to methyl analogs, enhancing wood protection . Phenyl groups (diethoxydiphenylsilane) improve thermal stability but reduce reactivity in ALD .
- Ethoxy vs. Methoxy : Ethoxy groups in DEDEOS offer slower hydrolysis rates than methoxy (methyltrimethoxysilane), enabling controlled SiO₂ deposition .
A. Antifungal Performance in Wood Protection
- DEDEOS: When hydrolyzed to silanol, shows superior durability against P. placentae (mass loss reduction: ~50% at 16–65% WPG) compared to water-ethanol solutions .
- Methyltrimethoxysilane : Higher antifungal activity at shorter chain lengths but requires higher WPG for comparable efficacy .
- Aminosilanes (e.g., aminopropyltrimethoxysilane): Amino groups enhance anti-decay effects (~70% mass loss reduction) but may compromise hydrophobicity .
B. SiO₂ Deposition in Semiconductor Manufacturing
- DEDEOS : Adsorbs dissociatively on silicon surfaces, depositing ethyl/ethoxy species that decompose via β-hydride elimination at ~700 K. Achieves rapid SiO₂ growth (θO ~2.4 ML) with ALD cycles .
- Tetraethoxysilane (TEOS) : Requires higher temperatures (>900 K) for decomposition; less precise layer control compared to DEDEOS .
C. Dimensional Stability in Wood (ASE Values)
- DEDEOS : Achieves 8–69% ASE (anti-swelling efficiency) at 16–65% WPG, comparable to ethyltriethoxysilane (20–35% ASE) but outperforms methoxysilanes at high WPG .
- PDMS + Nano-SiO₂: Hybrid systems yield 17–33% ASE at lower WPG (3.5–4.7%), highlighting trade-offs between nanoparticle loading and efficacy .
Physicochemical Properties
Biological Activity
Diethyldiethoxysilane (DDEDMS) is an organosilicon compound with significant potential in various biological applications due to its unique chemical properties. This article explores the biological activity of DDEDMS, focusing on its pharmacological profiles, biocompatibility, and potential toxicological effects based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its diethyl and ethoxy functional groups attached to a silicon atom. The chemical formula is , and its structure can be represented as follows:
This compound exhibits properties that make it suitable for applications in materials science, particularly in the development of hybrid coatings and biomedical devices.
1. Pharmacokinetics and Toxicology
Recent studies have employed computational methods to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of DDEDMS and similar silanes. Key findings include:
- Absorption : High gastrointestinal absorption (GI) predicted at 0.965.
- Plasma Protein Binding : Moderate binding affinity (0.668).
- Blood-Brain Barrier Permeation : Significant permeability (0.907).
- Toxicity Predictions : Low likelihood of hepatotoxicity (0.833) and carcinogenicity (0.896) were observed, indicating a favorable safety profile for biomedical applications .
2. Biocompatibility
DDEDMS has shown promising biocompatibility in various studies, particularly in the context of tissue engineering and drug delivery systems. Its ability to form stable siloxane networks enhances its compatibility with biological tissues.
- Case Study : A study involving the use of silane coatings on medical devices demonstrated that DDEDMS-modified surfaces significantly reduced protein adsorption compared to unmodified surfaces, suggesting enhanced biocompatibility .
3. Cellular Interactions
Research indicates that DDEDMS may interact with cellular systems, influencing cell adhesion and proliferation:
- Cell Adhesion : Coatings derived from DDEDMS have been shown to promote fibroblast attachment and growth, which is crucial for wound healing applications.
- Study Findings : In vitro experiments revealed that cells cultured on DDEDMS-treated surfaces exhibited increased viability and proliferation rates compared to control groups .
Data Summary
The following table summarizes key findings related to the biological activity of DDEDMS:
| Parameter | Value | Implication |
|---|---|---|
| Gastrointestinal Absorption | 0.965 | High absorption potential |
| Plasma Protein Binding | 0.668 | Moderate binding affinity |
| Blood-Brain Barrier Permeation | 0.907 | Significant permeability |
| Hepatotoxicity Prediction | 0.833 | Favorable safety profile |
| Carcinogenicity Prediction | 0.896 | Low risk for cancer development |
Potential Applications
DDEDMS's unique properties position it well for various applications:
- Biomedical Devices : As a surface modifier to enhance biocompatibility.
- Drug Delivery Systems : Due to its favorable pharmacokinetic profile.
- Tissue Engineering : Promoting cell adhesion and growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diethyldiethoxysilane, and how do reaction conditions influence yield and purity?
- This compound is synthesized via Grignard reactions involving silicon tetrachloride and ethylmagnesium bromide, followed by ethoxylation. Key factors include stoichiometric control of ethyl groups, reaction temperature (typically 0–25°C), and inert atmospheric conditions to prevent hydrolysis . Purity is optimized through fractional distillation under reduced pressure (e.g., 80–100°C at 10–20 mmHg). Characterization via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) and GC-MS confirms structural integrity and minimizes byproducts like triethylsilanol.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its decomposition intermediates?
- Fourier-transform infrared (FTIR) spectroscopy identifies surface-adsorbed species (e.g., ethyl and ethoxy groups) via C-H stretching (2800–3000 cm⁻¹) and Si-O vibrations (~1000–1100 cm⁻¹) . Auger electron spectroscopy (AES) monitors silicon oxidation states during SiO₂ deposition. Gas chromatography (GC) coupled with mass spectrometry (MS) quantifies desorption products like ethylene (C₂H₄) and hydrogen (H₂) during thermal decomposition .
Advanced Research Questions
Q. How does the β-hydride elimination mechanism during this compound decomposition influence SiO₂ film quality in semiconductor applications?
- Thermal decomposition at ~700 K triggers β-hydride elimination, releasing ethylene and leaving behind Si-O-Si networks. Film uniformity is achieved by controlling annealing cycles (e.g., 820 K for 300 s) to minimize residual carbon and ensure stoichiometric SiO₂. Cross-sectional TEM and XPS depth profiling reveal that excessive heating (>900 K) introduces defects, while optimized cycles produce films with <5% carbon contamination .
Q. What experimental designs resolve contradictions in reported SiO₂ deposition rates using this compound precursors?
- Discrepancies arise from substrate porosity (e.g., Si(100) vs. porous silicon) and precursor flux variations. Laser-induced thermal desorption (LITD) studies show that porous silicon enhances adsorption due to higher surface area, accelerating initial deposition (θ₀ ~2.4 ML). Rate decay occurs as surface sites saturate, requiring iterative adsorption/annealing cycles. Statistical modeling (e.g., Langmuir adsorption isotherms) correlates precursor pressure (10⁻⁶–10⁻⁴ Torr) with deposition kinetics .
Q. How can this compound-derived SiO₂ interfaces be engineered to minimize interfacial traps in strained-silicon substrates?
- Low-thermal-budget processes (≤820 K) with atomic layer deposition (ALD) cycles reduce lattice mismatch. Pre-treatment with HF etching removes native oxides, while post-deposition annealing in O₂/N₂ atmospheres (1:10 ratio) passivates dangling bonds. Capacitance-voltage (C-V) measurements show trap densities <10¹¹ cm⁻²·eV⁻¹, meeting industry benchmarks for shallow-trench isolation .
Q. What methodologies validate the stability of this compound under long-term storage or reactive environments?
- Accelerated aging studies under controlled humidity (20–80% RH) and temperature (25–60°C) track hydrolysis via <sup>29</sup>Si NMR. Silica gel additives (0.1–1 wt%) inhibit polymerization by scavenging water. Stability is quantified using Arrhenius models, predicting a shelf life >12 months at 25°C with <5% degradation .
Methodological Guidance for Data Analysis
Q. How should researchers interpret conflicting FTIR and TPD data during this compound decomposition studies?
- FTIR may detect transient intermediates (e.g., ethoxy groups) that desorb before TPD detection. Synchronize time-resolved FTIR (millisecond resolution) with TPD heating ramps (2–5 K/s) to align spectral and desorption events. Multivariate analysis (e.g., principal component analysis) deconvolutes overlapping peaks, resolving contributions from parallel decomposition pathways .
Q. What statistical approaches are recommended for optimizing this compound-based deposition parameters?
- Response surface methodology (RSM) with central composite designs evaluates interactions between temperature, pressure, and precursor flux. Pareto charts identify critical factors (e.g., temperature contributes 65% to film thickness variance). Machine learning models (e.g., random forests) trained on historical data predict optimal conditions with ±3% error margins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
